molecular formula C20H24N2OS2 B14647725 10H-Phenothiazine-10-carboxamide, N-(2-(pentylthio)ethyl)- CAS No. 53056-57-8

10H-Phenothiazine-10-carboxamide, N-(2-(pentylthio)ethyl)-

Cat. No.: B14647725
CAS No.: 53056-57-8
M. Wt: 372.6 g/mol
InChI Key: WNNRYMPLMVRUGJ-UHFFFAOYSA-N
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Description

10H-Phenothiazine-10-carboxamide, N-(2-(pentylthio)ethyl)- is a complex organic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents. This specific compound features a phenothiazine core with a carboxamide group and a pentylthioethyl substituent, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazine-10-carboxamide, N-(2-(pentylthio)ethyl)- typically involves multiple steps:

    Formation of Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.

    Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the phenothiazine with a suitable carboxylating agent under controlled conditions.

    Addition of Pentylthioethyl Substituent: The final step involves the substitution of the carboxamide group with a pentylthioethyl group, often using thiol reagents and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

10H-Phenothiazine-10-carboxamide, N-(2-(pentylthio)ethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carboxamide group or the phenothiazine core.

    Substitution: The pentylthioethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols, with catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

10H-Phenothiazine-10-carboxamide, N-(2-(pentylthio)ethyl)- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules.

    Medicine: Research may focus on its potential therapeutic effects, particularly in the treatment of psychiatric disorders.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10H-Phenothiazine-10-carboxamide, N-(2-(pentylthio)ethyl)- involves its interaction with specific molecular targets. The phenothiazine core is known to interact with dopamine receptors, which may explain its potential antipsychotic effects. The pentylthioethyl substituent could influence the compound’s binding affinity and selectivity for these receptors, as well as its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    10H-Phenothiazine-10-carboxamide: Lacks the pentylthioethyl substituent.

    N-benzyl-N-phenyl-10H-phenothiazine-10-carboxamide: Features different substituents on the carboxamide group.

    10H-Phenothiazine-2-carboxamide: Has a carboxamide group at a different position on the phenothiazine core.

Uniqueness

10H-Phenothiazine-10-carboxamide, N-(2-(pentylthio)ethyl)- is unique due to its specific substituent pattern, which may impart distinct chemical and biological properties. The pentylthioethyl group could enhance its lipophilicity, affecting its distribution and activity in biological systems.

Properties

CAS No.

53056-57-8

Molecular Formula

C20H24N2OS2

Molecular Weight

372.6 g/mol

IUPAC Name

N-(2-pentylsulfanylethyl)phenothiazine-10-carboxamide

InChI

InChI=1S/C20H24N2OS2/c1-2-3-8-14-24-15-13-21-20(23)22-16-9-4-6-11-18(16)25-19-12-7-5-10-17(19)22/h4-7,9-12H,2-3,8,13-15H2,1H3,(H,21,23)

InChI Key

WNNRYMPLMVRUGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCSCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31

Origin of Product

United States

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